4-cyclohexylpiperazine-1-carboximidamide hydroiodide molecular weight and structure
4-cyclohexylpiperazine-1-carboximidamide hydroiodide molecular weight and structure
An In-depth Technical Guide to 4-Cyclohexylpiperazine-1-carboximidamide Hydroiodide: Structure, Properties, and Pharmacological Context
Abstract
This guide provides a comprehensive technical overview of 4-cyclohexylpiperazine-1-carboximidamide hydroiodide, a molecule of significant interest to the fields of medicinal chemistry and drug discovery. The compound integrates three key structural motifs: a cyclohexyl group, a piperazine scaffold, and a terminal guanidine (carboximidamide) group. Each of these components is independently recognized for its role in modulating the physicochemical and biological properties of therapeutic agents. This document details the molecule's core structural and physical properties, places it within its broader pharmacological context by examining its constituent moieties, proposes a logical synthetic pathway, and outlines potential avenues for future research. This analysis is intended to serve as a foundational resource for researchers and drug development professionals exploring guanidine derivatives as potential therapeutic candidates.
Core Molecular Profile
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is a salt composed of a protonated organic base and an iodide counter-ion. The systematic nomenclature and key identifiers are crucial for unambiguous identification in research and regulatory contexts.
| Property | Value | Source(s) |
| CAS Number | 849776-37-0 | [1] |
| Molecular Formula | C₁₁H₂₃IN₄ | |
| Molecular Weight | 338.23 g/mol | |
| Synonym(s) | 4-cyclohexyl-1-piperazinecarboximidamide hydroiodide | |
| Physical Form | Solid | |
| InChI Key | PYPAGNOKJZMBJS-UHFFFAOYSA-N |
Molecular Structure
The structure consists of a central piperazine ring, which is a common heterocyclic scaffold in pharmaceuticals.[2] One nitrogen atom of the piperazine ring is substituted with a cyclohexyl group, while the other is bonded to a carboximidamide (guanidine) functional group. The positive charge of the hydroiodide salt is localized on the highly basic guanidine moiety.
Caption: 2D Structure of 4-cyclohexylpiperazine-1-carboximidamide hydroiodide.
Physicochemical Properties and Handling
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development.[3]
| Property | Value / Information | Source(s) |
| Storage Temperature | Ambient Temperature | |
| Safety - Signal Word | Warning | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
The hydroiodide salt form is significant. Generally, salts of active pharmaceutical ingredients are created to improve properties such as solubility, stability, and crystallinity, which are crucial for formulation and bioavailability.
Scientific Rationale & Pharmacological Context
The therapeutic potential of 4-cyclohexylpiperazine-1-carboximidamide hydroiodide can be inferred from the well-established pharmacological roles of its constituent molecular fragments.
The Guanidine Moiety: A Cornerstone of Bioactivity
The guanidine group is a highly basic functional group that is protonated and positively charged under physiological conditions. This feature allows it to form strong ionic and hydrogen-bond interactions with biological targets such as enzymes and receptors. Guanidine-containing derivatives represent a vital class of therapeutic agents used to treat a wide spectrum of diseases.[4] Their applications are diverse, including:
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Antidiabetic Agents: Metformin, a biguanide, is a first-line treatment for type 2 diabetes.
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Cardiovascular Drugs: Guanidine-based drugs like Guanabenz and Guanfacine act as alpha-2 adrenergic agonists to lower blood pressure.
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Antimicrobial and Antiviral Agents: The guanidine functionality is present in compounds with activity against bacteria, fungi, and viruses.[5]
-
CNS Agents and Enzyme Inhibitors: These compounds are also explored for their roles as anti-inflammatory agents, inhibitors of nitric oxide synthase, and agents acting on the central nervous system.[4]
The Piperazine Scaffold: A Privileged Structure in Drug Design
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules.[2] Its utility stems from several factors:
-
Synthetic Versatility: The two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.
-
Physicochemical Properties: It generally imparts good water solubility and can exist in a protonated state, aiding in interactions with biological targets.
-
Structural Role: It often serves as a conformationally restrained linker between two other pharmacophoric elements, positioning them for optimal binding.[2]
The Cyclohexyl Group: Modulating Lipophilicity and Binding
The non-polar cyclohexyl group plays a critical role in modulating a molecule's drug-like properties. It is often used as a bioisostere for phenyl or t-butyl groups.[6] Key contributions include:
-
Increased Lipophilicity: The cyclohexyl moiety increases the compound's lipid solubility, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Enhanced Binding Affinity: As a rigid, three-dimensional structure, it can fit into deep hydrophobic pockets in target proteins more effectively than a flat aromatic ring, potentially leading to more potent binding.[6] This replacement can also reduce the entropy loss upon binding compared to a more flexible alkyl chain.[6]
Proposed Synthesis and Characterization Workflow
While a specific published synthesis for 4-cyclohexylpiperazine-1-carboximidamide hydroiodide was not identified, a logical and robust synthetic route can be proposed based on established chemical methodologies for its precursors and analogous structures. This hypothetical protocol represents a field-proven approach to obtaining the target compound.
Proposed Synthetic Route
The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step involves the formation of the key intermediate, 1-cyclohexylpiperazine, followed by a guanidinylation reaction.
Caption: Proposed multi-step synthesis workflow for the target compound.
Experimental Protocol
Step 1 & 2: Synthesis of 1-Cyclohexylpiperazine. This procedure is adapted from known methods for N-alkylation of protected piperazines.[7]
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Alkylation: To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add cyclohexyl bromide (1.1 eq) and potassium carbonate (2.0 eq).
-
Causality: Potassium carbonate acts as a base to neutralize the hydrobromic acid byproduct, driving the nucleophilic substitution reaction forward. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
-
Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield crude 4-Boc-1-cyclohexylpiperazine.
-
Deprotection: Dissolve the crude intermediate in an organic solvent such as methanol and add an excess of a strong acid (e.g., hydrochloric acid).[7] Heat the mixture to reflux.
-
Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine.
-
-
Isolation: After the reaction is complete, evaporate the solvent. The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent to yield pure 1-cyclohexylpiperazine.
Step 3 & 4: Guanidinylation and Salt Formation.
-
Guanidinylation: Dissolve 1-cyclohexylpiperazine (1.0 eq) in a suitable solvent like DMF. Add a guanidinylating agent such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 eq). Stir at room temperature.
-
Causality: This reagent efficiently transfers the guanidine moiety to the secondary amine of the piperazine. The Boc groups on the reagent can then be removed under acidic conditions if necessary.
-
-
Purification: Purify the resulting compound (free base) using column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). Add one equivalent of hydroiodic acid (HI) dropwise.
-
Isolation: The 4-cyclohexylpiperazine-1-carboximidamide hydroiodide salt will typically precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Structural Elucidation and Quality Control
To ensure the identity and purity of the final product, a standard battery of analytical techniques should be employed. This creates a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the presence of all expected structural features (cyclohexyl, piperazine, and guanidine protons and carbons) and their correct connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight of the protonated cation (C₁₁H₂₃N₄⁺), which validates the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) should be used to assess the purity of the final compound, which should ideally be >95% for use in biological assays.
Potential Applications and Future Directions
Given the pharmacological pedigree of its components, 4-cyclohexylpiperazine-1-carboximidamide hydroiodide is a compelling candidate for screening in various therapeutic areas:
-
Neurological and Psychiatric Disorders: The combination of a piperazine core and a guanidine group suggests potential activity at CNS targets, such as muscarinic or histamine receptors, where similar structures have shown antagonist potency.[8]
-
Metabolic Diseases: The structural similarity of the guanidine headgroup to that in metformin suggests that screening for antidiabetic activity could be a fruitful line of inquiry.
-
Infectious Diseases: Both piperazine and guanidine moieties are found in numerous antimicrobial agents.[2] The compound could be evaluated for activity against a panel of bacterial and fungal pathogens.
-
Oncology: Recent research has demonstrated that hybrid molecules containing carboximidamide groups can exhibit antiproliferative activity by targeting multiple kinases.[9]
Future work should focus on the synthesis and in vitro screening of this compound against a diverse panel of biological targets to identify its primary mechanism of action and potential therapeutic applications.
Conclusion
4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is a chemical entity with a high potential for biological activity, derived from the strategic combination of a lipophilic cyclohexyl group, a versatile piperazine scaffold, and a pharmacologically active guanidine moiety. Its well-defined molecular weight and structure, coupled with a clear, albeit hypothetical, synthetic pathway, provide a solid foundation for its inclusion in drug discovery screening libraries. This guide consolidates the available information and provides the necessary scientific context to empower researchers to explore the full therapeutic potential of this promising molecule.
References
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- Kuder, K., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications.
- Javed, S. A., et al. (n.d.). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
- Kay-Katrina, T., et al. (2013). Novel approaches to screening guanidine derivatives. Taylor & Francis Online.
- Davidoff, F. (1973). Guanidine derivatives in medicine. New England Journal of Medicine.
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- Zaki, R. M., et al. (n.d.). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. PMC.
- Jadhav, S. B., et al. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
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